

In vivo studies using 2-(4-Ethylphenyl)-2-methylpropanoic acid in animal models

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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)-2-methylpropanoic acid

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Application Notes and Protocols for In Vivo Studies of a PPAR β/δ Agonist

Disclaimer: The following application notes and protocols are based on in vivo studies conducted with the selective peroxisome proliferator-activated receptor β/δ (PPAR β/δ) agonist GW0742, a compound structurally related to **2-(4-Ethylphenyl)-2-methylpropanoic acid**. Direct in vivo data for **2-(4-Ethylphenyl)-2-methylpropanoic acid** is not readily available in the provided search results. These protocols and data are intended to serve as a representative guide for researchers investigating similar PPAR β/δ agonists.

Application Notes

Peroxisome proliferator-activated receptor β/δ (PPAR β/δ) agonists are a class of compounds that have shown potential in various therapeutic areas, including metabolic diseases and cardiovascular conditions. In vivo studies in animal models are crucial for elucidating the pharmacological effects and safety profile of these compounds. The following notes summarize key findings from in vivo studies using the PPAR β/δ agonist GW0742.

1. Cardiovascular Effects:

- Pulmonary Hypertension:** In a rat model of hypoxia-induced pulmonary hypertension, daily oral administration of GW0742 (30 mg/kg) for three weeks significantly reduced right heart

hypertrophy and right ventricular systolic pressure.[1] However, it did not affect the vascular remodeling induced by hypoxia in this model.[1] In a mouse model of pulmonary artery constriction, GW0742 (30 mg/kg) also reduced right ventricular hypertrophy and improved cardiac index and other functional parameters, suggesting a direct protective effect on the heart.[2]

- **Systemic Hypertension:** In spontaneously hypertensive rats (SHRs), oral gavage of GW0742 (5 mg/kg/day) for five weeks led to a progressive reduction in systolic arterial blood pressure and heart rate.[3] This was accompanied by reduced mesenteric arterial remodeling, decreased aortic vasoconstriction in response to angiotensin II, and improved endothelial function.[3]

2. Metabolic Effects:

- **Insulin Resistance:** In a fructose-fed diabetic rat model (a model of type 2 diabetes), GW0742 improved insulin resistance in a dose-dependent manner, as measured by the homeostasis model assessment-insulin resistance (HOMA-IR) and hyperinsulinemic euglycemic clamp.[4][5] It also enhanced insulin sensitivity.[4] The mechanism involves the activation of PPAR- δ , as the effects were reversed by a PPAR- δ antagonist.[4][5]
- **Glucose Homeostasis:** GW0742 was shown to reduce hyperglycemia in a model of type 1 diabetes in rats, suggesting an insulinotropic action.[5] It also influenced hepatic gluconeogenesis by reducing the protein levels of phosphoenolpyruvate carboxykinase (PEPCK).[4][5] Furthermore, it reversed the decrease in glucose transporter 4 (GLUT4) in skeletal muscle.[5]

Quantitative Data Summary

Table 1: Effects of GW0742 on Hypoxia-Induced Pulmonary Hypertension in Rats[1]

Parameter	Control (Normoxia)	Hypoxia + Vehicle	Hypoxia + GW0742 (30 mg/kg)
Right Ventricular Systolic Pressure (mmHg)	25.1 ± 1.5	48.2 ± 2.9	36.4 ± 2.1
Right Ventricle / (Left Ventricle + Septum)	0.26 ± 0.01	0.45 ± 0.02	0.36 ± 0.02
Body Weight (g)	No significant difference	No significant difference	No significant difference
Hematocrit (%)	No significant difference	No significant difference	No significant difference

*p < 0.05 compared to Hypoxia + Vehicle

Table 2: Effects of GW0742 on a Fructose-Fed Diabetic Rat Model[4]

Parameter	Control	Diabetic + Vehicle	Diabetic + GW0742 (low dose)	Diabetic + GW0742 (high dose)
Plasma Glucose (mg/dL)	Lower	Elevated	Reduced (dose-dependent)	Significantly Reduced
Plasma Insulin (μU/mL)	Lower	Elevated	Reduced (dose-dependent)	Significantly Reduced
HOMA-IR	Lower	Elevated	Reduced (dose-dependent)	Significantly Reduced

Table 3: Effects of GW0742 on Spontaneously Hypertensive Rats (SHRs)[3]

Parameter	WKY Control	WKY + GW0742 (5 mg/kg)	SHR Control	SHR + GW0742 (5 mg/kg)
Systolic Blood Pressure (mmHg)	~120	No significant change	~180	Progressively reduced to ~140
Heart Rate (bpm)	~350	No significant change	~400	Progressively reduced to ~350
Aortic eNOS protein expression	Normal	No significant change	Reduced	Increased
Aortic Caveolin-1 protein expression	Normal	No significant change	Increased	Decreased

Experimental Protocols

1. Hypoxia-Induced Pulmonary Hypertension in Rats[1]

- Animal Model: Male Sprague-Dawley rats (230-250 g).
- Induction of Hypoxia: Rats were housed in a hypoxic chamber with 10% inspired O₂ for 21 days. Control animals were kept in normoxic conditions (21% O₂).
- Drug Administration: GW0742 was administered daily at a dose of 30 mg/kg via oral gavage for 23 days. The vehicle control was DMSO.
- Hemodynamic Measurements: After the treatment period, rats were anesthetized, and a catheter was inserted into the right ventricle via the right jugular vein to measure right ventricular systolic pressure.
- Assessment of Right Heart Hypertrophy: The heart was excised, and the right ventricle (RV) was dissected from the left ventricle (LV) and septum (S). The ratio of RV weight to (LV+S) weight was calculated as an index of right ventricular hypertrophy.

2. Fructose-Induced Diabetic Rat Model[4][5]

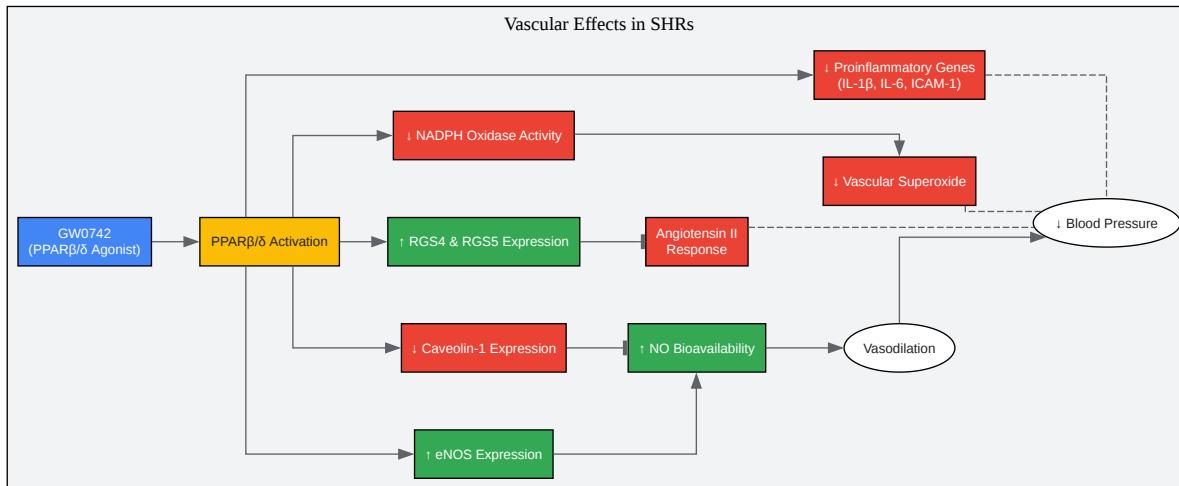
- Animal Model: Male Wistar rats.
- Induction of Diabetes: Rats were fed a fructose-rich chow for a specified period to induce insulin resistance and a type 2 diabetes-like state.
- Drug Administration: GW0742 was administered at various doses to different groups of diabetic rats. A PPAR- δ antagonist (GSK0660) was used to confirm the mechanism of action.
- Insulin Resistance Assessment:
 - HOMA-IR: Fasting blood glucose and insulin levels were measured to calculate the HOMA-IR index.
 - Hyperinsulinemic Euglycemic Clamp: This technique was used to directly measure insulin sensitivity. A constant infusion of insulin was given, and glucose was infused at a variable rate to maintain euglycemia. The glucose infusion rate (GIR) is a measure of insulin sensitivity.
- Biochemical Analysis: Plasma glucose and insulin levels were determined.
- Western Blot Analysis: Protein expression of GLUT4 in skeletal muscle and PEPCK in the liver was analyzed to investigate the molecular mechanisms.

3. Spontaneously Hypertensive Rat (SHR) Model[3]

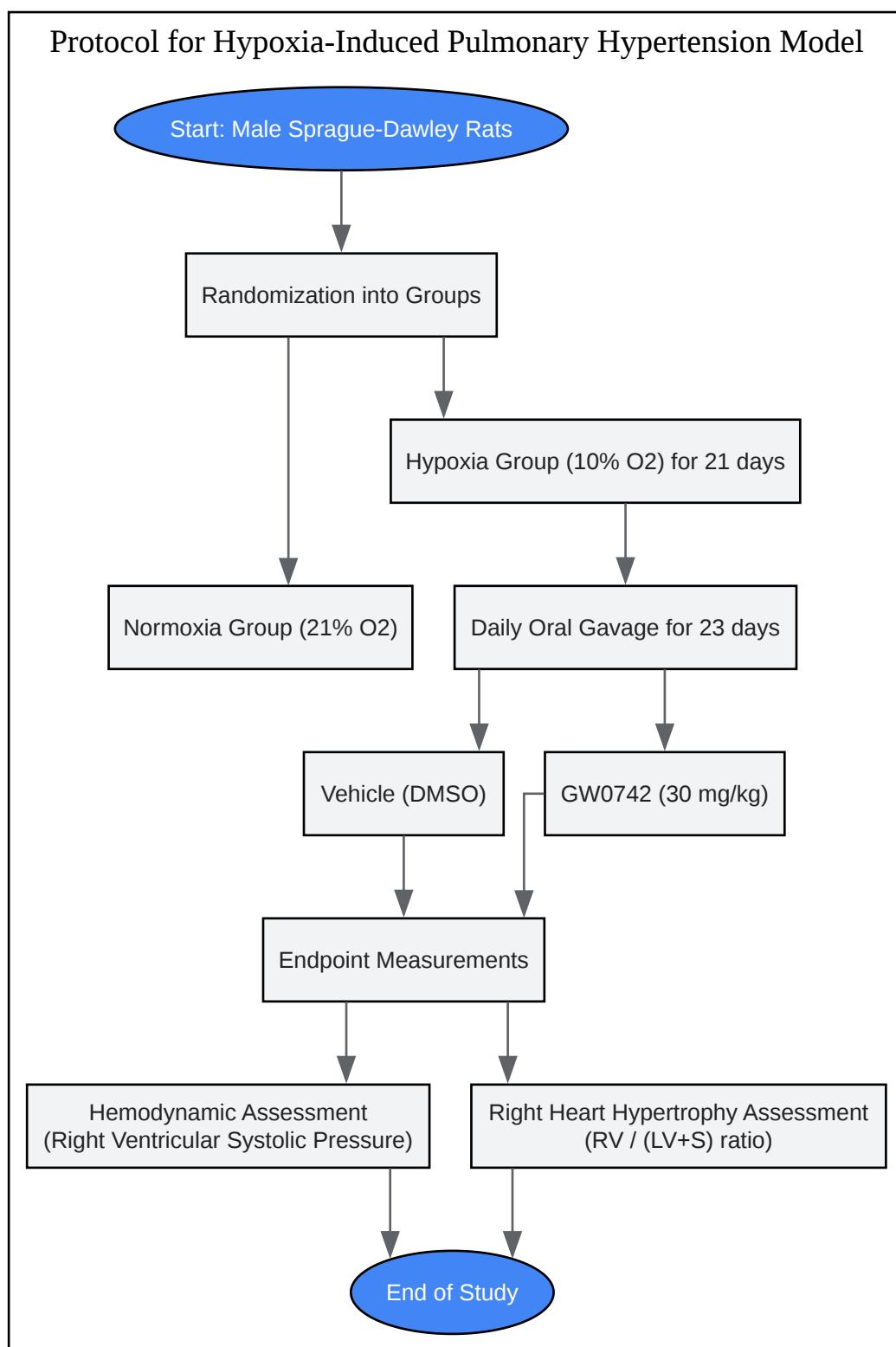
- Animal Model: Spontaneously hypertensive rats (SHRs) and their normotensive counterparts, Wistar Kyoto (WKY) rats.
- Drug Administration: GW0742 was administered daily at a dose of 5 mg/kg by oral gavage for 5 weeks.
- Blood Pressure and Heart Rate Monitoring: Systolic blood pressure and heart rate were measured non-invasively using the tail-cuff method.
- Vascular Function Studies:

- Mesenteric Arterial Remodeling: The structure of mesenteric arteries was examined.
- Aortic Contractility: The contractile response of isolated aortic rings to angiotensin II was measured.
- Molecular Analysis:
 - eNOS and Caveolin-1 Expression: Protein expression of endothelial nitric oxide synthase (eNOS) and caveolin-1 in the aorta was determined by Western blotting.
 - Oxidative Stress Markers: Vascular superoxide production and the expression of NADPH oxidase subunits (p22phox, p47phox) were assessed.
 - Gene Expression: The expression of proinflammatory genes (IL-1 β , IL-6, ICAM-1) and regulators of G protein-coupled signaling (RGS4, RGS5) was analyzed.

Visualizations

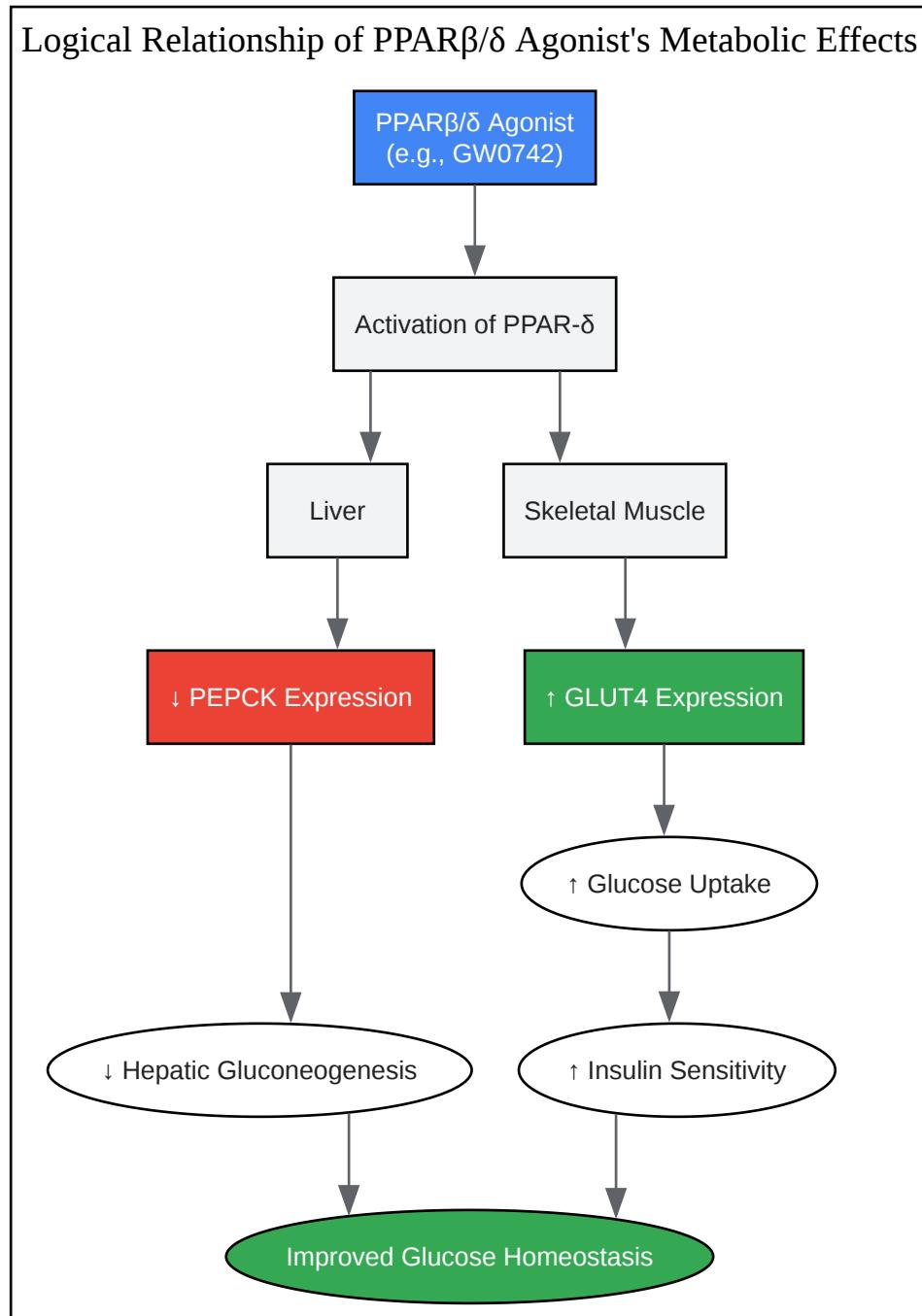
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Caption: Signaling pathway of a PPAR β/δ agonist in reducing hypertension.



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Caption: Experimental workflow for the hypoxia-induced pulmonary hypertension model.



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Caption: Logical relationship of a PPAR β/δ agonist's metabolic effects.

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